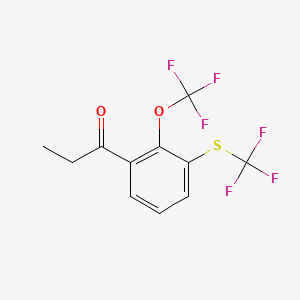![molecular formula C15H30O2 B14068971 2-{[(2-Butyloctyl)oxy]methyl}oxirane CAS No. 101453-05-8](/img/structure/B14068971.png)
2-{[(2-Butyloctyl)oxy]methyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-Butyloctyl)oxy]methyl}oxirane is a chemical compound with the molecular formula C15H30O2. . This compound is part of the oxirane family, which is characterized by a three-membered ring containing one oxygen atom and two carbon atoms. The presence of the butyloctyl group attached to the oxirane ring makes this compound unique and interesting for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Butyloctyl)oxy]methyl}oxirane typically involves the reaction of an appropriate alcohol with an epoxide. One common method is the reaction of 2-butyloctanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2-Butyloctyl)oxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols are the major products.
Reduction: Alcohols are formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(2-Butyloctyl)oxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of 2-{[(2-Butyloctyl)oxy]methyl}oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in various applications, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(2-Ethylhexyl)oxy]methyl}oxirane
- 2-{[(2-Propylheptyl)oxy]methyl}oxirane
- 2-{[(2-Decyloctyl)oxy]methyl}oxirane
Uniqueness
2-{[(2-Butyloctyl)oxy]methyl}oxirane is unique due to the specific structure of the butyloctyl group. This structure imparts distinct physical and chemical properties, such as solubility, reactivity, and stability, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Propiedades
Número CAS |
101453-05-8 |
|---|---|
Fórmula molecular |
C15H30O2 |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
2-(2-butyloctoxymethyl)oxirane |
InChI |
InChI=1S/C15H30O2/c1-3-5-7-8-10-14(9-6-4-2)11-16-12-15-13-17-15/h14-15H,3-13H2,1-2H3 |
Clave InChI |
IXORNPPEKYKHCI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCC)COCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14068888.png)
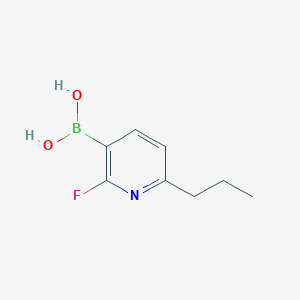
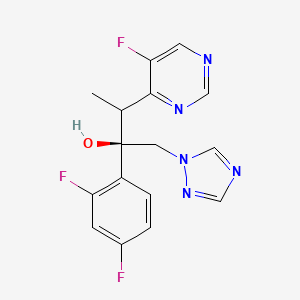
![2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068902.png)
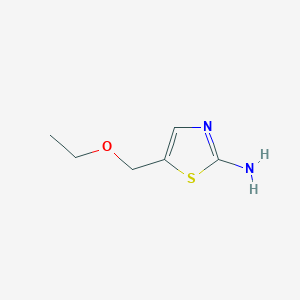

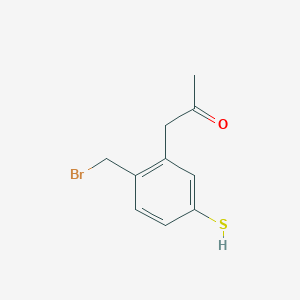
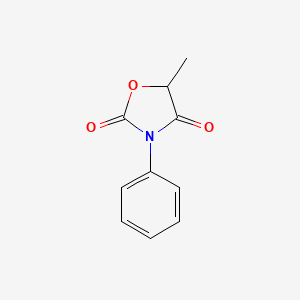
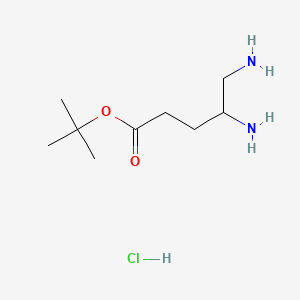
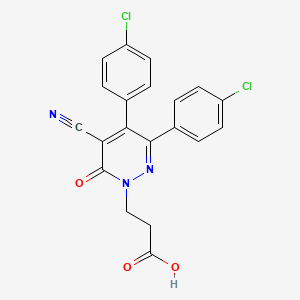
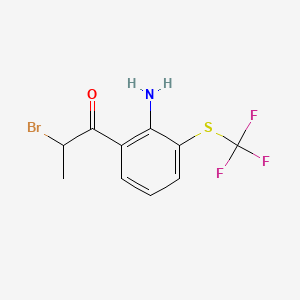
![4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine](/img/structure/B14068964.png)
